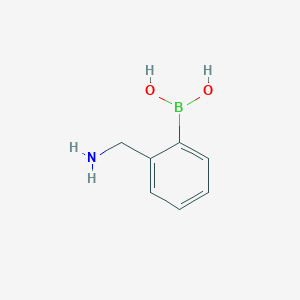

(2-(Aminomethyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[2-(aminomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,10-11H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIUTNQGRDQRHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CN)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586015 | |

| Record name | [2-(Aminomethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248274-03-5 | |

| Record name | [2-(Aminomethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-(Aminomethyl)phenyl)boronic acid chemical properties

An In-depth Technical Guide on the Chemical Properties of (2-(Aminomethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile bifunctional molecule that has garnered significant interest in various fields of chemical and biomedical research. Its unique structure, featuring both a reactive boronic acid moiety and a nucleophilic aminomethyl group positioned ortho to each other on a phenyl ring, imparts a range of useful chemical properties and reactivities. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 248274-03-5 | [1] |

| Molecular Formula | C₇H₁₀BNO₂ | [1][2][3] |

| Molecular Weight | 150.97 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Aminomethylphenylboronic acid | [2][3] |

| Appearance | Solid | |

| pKa | 8.23 ± 0.53 (Predicted) | [3] |

| Melting Point | Not available | |

| Boiling Point | 354.0 ± 44.0 °C at 760 mmHg (Predicted) | |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Soluble in most polar organic solvents. | |

| InChI | 1S/C7H10BNO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,10-11H,5,9H2 | [2] |

| SMILES | NCC1=CC=CC=C1B(O)O | [1] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 7.0-8.0 ppm), a singlet for the benzylic protons of the aminomethyl group (around 4.0 ppm), and a broad singlet for the amine protons. The protons on the boronic acid group may appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the aromatic carbons, with the carbon bearing the boronic acid group showing a characteristic chemical shift. The benzylic carbon of the aminomethyl group would also be identifiable.

-

¹¹B NMR: The boron-11 NMR spectrum is a powerful tool for characterizing boronic acids. A signal in the range of 28-33 ppm is expected for the trigonal planar (sp²) boron atom of the boronic acid.

-

FT-IR: The infrared spectrum would be expected to show characteristic absorption bands for the O-H stretching of the boronic acid (a broad band around 3300-2500 cm⁻¹), N-H stretching of the amine (around 3400-3250 cm⁻¹), C-H stretching of the aromatic ring (above 3000 cm⁻¹), and B-O stretching (around 1350 cm⁻¹).[4]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) or protonated molecule ([M+H]⁺). Fragmentation patterns would likely involve the loss of water from the boronic acid moiety and fragmentation of the aminomethyl group.[5]

Synthesis

While a specific, detailed, and validated protocol for the synthesis of this compound is not extensively documented in a single source, a general approach can be inferred from the synthesis of related aminophenylboronic acids. A common strategy involves the conversion of a suitable precursor, such as 2-bromobenzylamine or 2-cyanophenylboronic acid.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Reactivity and Applications

The dual functionality of this compound makes it a valuable building block in several areas of research and development.

Reaction with Diols and its Application in Glucose Sensing

A key reaction of boronic acids is their ability to reversibly form cyclic esters with 1,2- and 1,3-diols, such as those found in saccharides. This reaction is the basis for their use in glucose sensors. The ortho-aminomethyl group in this compound can play a crucial role by forming an intramolecular dative bond with the boron atom, which can influence the Lewis acidity of the boronic acid and its affinity for diols.

Caption: Reversible reaction of this compound with a diol.

Suzuki-Miyaura Cross-Coupling Reactions

As a boronic acid, this compound is a key substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in many pharmaceutical agents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for use with this compound.

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, and/or Water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (0.01-0.05 equiv), and base (2.0-3.0 equiv).

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Use in Peptide Synthesis

The aminomethyl group of this compound can be utilized for its incorporation into peptide structures, either at the N-terminus or on a side chain. This introduces the boronic acid functionality into a peptide, which can be useful for creating peptide-based sensors or therapeutics.

Experimental Protocol: Incorporation into Peptides via Reductive Amination

This protocol outlines a general strategy for incorporating the this compound moiety into a peptide via reductive amination of a peptide containing a ketone or aldehyde.

Materials:

-

Peptide containing an aldehyde or ketone functionality

-

This compound

-

Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB))

-

Buffer solution (e.g., Phosphate buffer, pH 6-7)

-

Solvent (e.g., DMF or DMSO)

Procedure:

-

Dissolve the peptide in the buffer solution, with a co-solvent if necessary for solubility.

-

Add this compound (in excess, typically 2-5 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.

-

Add the reducing agent portion-wise to the reaction mixture.

-

Continue to stir the reaction at room temperature for several hours to overnight.

-

Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, purify the peptide-boronic acid conjugate by reverse-phase HPLC.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in drug discovery and other areas of chemical research. Its ability to participate in Suzuki-Miyaura cross-coupling reactions and to reversibly bind with diols makes it a powerful tool for the synthesis of complex molecules and the development of novel sensors. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the full potential of this interesting compound. Further research to fully characterize its spectroscopic properties and to develop more specific and efficient synthetic protocols will undoubtedly expand its applications in the future.

References

An In-depth Technical Guide to the Synthesis and Characterization of (2-(Aminomethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (2-(Aminomethyl)phenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. This document details established synthetic routes, experimental protocols, and thorough characterization data to support researchers in its application.

Compound Overview

This compound is an aromatic boronic acid derivative featuring a reactive aminomethyl group ortho to the boronic acid moiety. This unique substitution pattern makes it a versatile intermediate for the synthesis of complex molecules, including therapeutic agents and functional materials.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₀BNO₂ | PubChem[1] |

| Molecular Weight | 150.97 g/mol | PubChem[1] |

| CAS Number | 248274-03-5 | ChemicalBook, ECHEMI |

| Appearance | White to off-white solid | ChemicalBook[2] |

| Boiling Point | 354.0 ± 44.0 °C (Predicted) | ECHEMI[3] |

| pKa | 8.23 ± 0.53 (Predicted) | ECHEMI |

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are outlined below.

Route 1: Catalytic Hydrogenation of 2-Cyanophenylboronic acid

This method involves the reduction of the nitrile group of 2-cyanophenylboronic acid to a primary amine using a metal catalyst and hydrogen gas. This approach is often favored for its directness and relatively clean reaction profile.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-cyanophenylboronic acid (300 mg, 2.0 mmol) in methanol (20 mL) in a suitable pressure vessel, add Raney Nickel (100 mg, 10% w/w) as the catalyst.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 4 hours.

-

Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield this compound as a white solid.

-

Yield: Approximately 150 mg (48.7% yield) of the desired product can be expected.[2]

Diagram 1: Synthesis of this compound via Hydrogenation

Caption: Synthetic pathway for this compound.

Route 2: Amination of 2-(Bromomethyl)phenylboronic acid

Experimental Protocol:

-

Reaction Setup: Dissolve 2-(bromomethyl)phenylboronic acid (1.0 mmol) in a suitable solvent such as tetrahydrofuran (THF) in a sealed reaction vessel.

-

Amination: Add a solution of ammonia in methanol (e.g., 7N solution, 5.0 equivalents) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure this compound.

Diagram 2: Synthesis of this compound via Amination

Caption: Alternative synthesis of this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are typically employed.

Table 2: Spectroscopic and Physical Characterization Data

| Technique | Data |

| Mass Spectrometry (ESI+) | m/z = 152.20 [M+H]⁺[2] |

| ¹H NMR (400 MHz, DMSO-d₆) | Predicted δ (ppm): 7.5-7.2 (m, 4H, Ar-H), 4.0 (s, 2H, CH₂), 3.5 (br s, 2H, NH₂), 8.1 (s, 2H, B(OH)₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | Predicted δ (ppm): 145 (C-B), 135, 130, 128, 127 (Ar-C), 45 (CH₂) |

| ¹¹B NMR (128 MHz, DMSO-d₆) | Predicted δ (ppm): 28-30 |

| Melting Point | Not available for the free base. The related 2-aminophenylboronic acid hydrochloride has a melting point of 145-156 °C.[4] |

Diagram 3: General Characterization Workflow

Caption: Workflow for the characterization of the final product.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area or a fume hood.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed protocols and characterization data will aid researchers in the efficient preparation and validation of this important chemical intermediate, facilitating its application in drug discovery and materials science.

References

(2-(Aminomethyl)phenyl)boronic acid CAS number 248274-03-5

An In-depth Technical Guide to (2-(Aminomethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS number 248274-03-5, is a specialized organoboron compound that has garnered significant interest in medicinal chemistry and drug development.[1][2] As a derivative of phenylboronic acid, it belongs to a class of compounds known for their unique ability to form reversible covalent bonds with diols, a property extensively utilized in the design of sensors, drug delivery systems, and enzyme inhibitors.[3][4] The defining feature of this molecule is the ortho-aminomethyl group, which plays a critical role in enhancing its binding affinity to saccharides under physiological pH conditions.[5][6] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications, with a focus on its relevance to the scientific research community.

Physicochemical and Structural Data

This compound is a solid at room temperature with the molecular formula C7H10BNO2.[7][8][9] Its key properties are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 248274-03-5 | [7][8][9] |

| Molecular Formula | C7H10BNO2 | [7][8] |

| Molecular Weight | 150.97 g/mol | [7][8] |

| Exact Mass | 151.0804587 Da | [7][10] |

| Physical Form | Solid | [9] |

| Boiling Point | 354.0 ± 44.0 °C (Predicted) | [8][11] |

| Density | 1.18 - 1.2 ± 0.1 g/cm³ (Predicted) | [8][10][11] |

| IUPAC Name | [2-(aminomethyl)phenyl]boronic acid | [7] |

| InChI Key | NXIUTNQGRDQRHA-UHFFFAOYSA-N | [7][9] |

| SMILES | B(C1=CC=CC=C1CN)(O)O | [7] |

Synthesis and Purification

The synthesis of this compound can be achieved through various routes. A common and effective method involves the reduction of 2-cyanophenylboronic acid.

Experimental Protocol: Synthesis via Reduction of 2-Cyanophenylboronic Acid

This protocol describes the catalytic hydrogenation of 2-cyanophenylboronic acid to yield the target compound.[8]

Materials:

-

2-Cyanophenylboronic acid

-

Methanol (MeOH)

-

Raney Nickel (or 10% Palladium on Carbon)

-

Hydrogen (H2) gas

-

Diatomaceous earth (Celite)

Procedure:

-

Reaction Setup: In a suitable pressure vessel, dissolve 2-cyanophenylboronic acid (e.g., 300 mg, 2.0 mmol) in methanol (20 mL).

-

Catalyst Addition: Carefully add the hydrogenation catalyst, such as Raney Nickel (e.g., 100 mg, 10% w/w), to the solution.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.

-

Reaction: Stir the reaction mixture vigorously at room temperature for approximately 4 hours, monitoring the uptake of hydrogen.

-

Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield this compound as a white solid.[8]

Purification Methods

Purification of boronic acids is crucial for subsequent applications. Common techniques include:

-

Recrystallization: This can be performed using solvents like benzene, dichloroethane, or ethyl acetate.[12]

-

Column Chromatography: Silica gel or neutral alumina can be used for purification, particularly for low to mild polarity compounds.[12] Eluent systems may include acetone or methanol for more polar products.[12]

-

Derivatization: An impure product can be treated with a base (like diethanolamine) to form a salt, which is then separated via extraction. Acidification of the salt regenerates the pure boronic acid.[12][13]

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of this compound.

| Technique | Expected Data / Observations |

| Mass Spectrometry (MS) | Electrospray ionization (ESI) in positive mode is common. The protonated molecule [M+H]+ is expected at m/z ≈ 152.2.[8] |

| ¹¹B NMR Spectroscopy | This technique is highly useful for distinguishing between the sp²-hybridized boronic acid and the sp³-hybridized boronate ester, which forms upon binding to diols.[14] The chemical shift moves upfield upon conversion to the sp³ species.[14] |

| ¹H NMR Spectroscopy | The spectrum will show characteristic aromatic proton signals (in the δ 6.5-8.0 ppm range) and a singlet for the aminomethyl (-CH₂NH₂) protons.[15][16] |

| ¹³C NMR Spectroscopy | The spectrum will display signals for the aromatic carbons and the aminomethyl carbon.[5][16] |

| Infrared (IR) Spectroscopy | Key vibrational modes include B-O stretching and O-H stretching of the boronic acid group, as well as N-H stretching from the amine group.[17] |

Applications in Research and Drug Development

Boronic acids are versatile building blocks in organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2][3] The unique properties of this compound make it particularly valuable in biomedical applications.

-

Saccharide Sensing and Binding: The primary application stems from its ability to form reversible boronate esters with 1,2- or 1,3-diols present in saccharides.[4][18] The ortho-aminomethyl group is crucial as it forms an intramolecular dative B-N bond, lowering the pKa of the boronic acid and enabling strong binding to sugars at neutral, physiological pH.[5][6] This property is exploited in developing glucose sensors and glucose-responsive drug delivery systems for insulin.[18][19]

-

Peptide and Protein Modification: This boronic acid moiety can be incorporated into peptides to create synthetic receptors.[5] This allows for the development of peptides that can specifically target glycoproteins or other carbohydrate structures on cell surfaces, which is a promising strategy in diagnostics and targeted therapy.[5][6]

-

Enzyme Inhibition: Phenylboronic acid derivatives are known to act as inhibitors of various enzymes, particularly serine proteases.[3] The boron atom can form a stable, tetrahedral complex with the catalytic serine residue in the enzyme's active site, effectively blocking its function.[3] This mechanism is the basis for the anticancer drug Bortezomib, a dipeptidyl boronic acid that inhibits the proteasome.[1][2]

Biological Activity and Mechanism of Action

While specific studies on the broader biological activity of this compound are limited, research on the parent compound, phenylboronic acid (PBA), provides significant insights.

PBA has been shown to inhibit the migration of metastatic prostate cancer cells.[20][21] The proposed mechanism involves the downregulation of the Rho family of small GTPases, including RhoA, Rac1, and Cdc42.[21][22] These proteins are key regulators of the actin cytoskeleton, cell polarity, and cell migration. By inhibiting their activity, PBA disrupts downstream signaling through pathways like the Rho-associated coiled-coil containing protein kinase (ROCK), which ultimately reduces actomyosin-based contractility and cell motility.[20][21]

Safety and Handling

This compound is associated with standard laboratory hazards. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All work should be conducted in a well-ventilated fume hood. Store the compound in a refrigerator.[9]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug development and biomedical research. Its defining structural feature—the ortho-aminomethyl group—enables high-affinity binding to saccharides under physiological conditions, making it an ideal building block for glucose-responsive systems and targeted therapeutics. A thorough understanding of its synthesis, characterization, and biological mechanisms of action is essential for researchers aiming to leverage its unique chemical properties in their work.

References

- 1. mdpi.com [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. [2-(Aminomethyl)phenyl]boronic acid | C7H10BNO2 | CID 16427095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(AMINOMETHYL)PHENYL BORONIC ACID CAS#: 248274-03-5 [m.chemicalbook.com]

- 9. This compound | 248274-03-5 [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. [2-(Aminomethyl)phenyl]boronic acid | CAS#:248274-03-5 | Chemsrc [chemsrc.com]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

- 14. par.nsf.gov [par.nsf.gov]

- 15. 2-Aminophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 16. raineslab.com [raineslab.com]

- 17. tsapps.nist.gov [tsapps.nist.gov]

- 18. japsonline.com [japsonline.com]

- 19. mdpi.com [mdpi.com]

- 20. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

(2-(Aminomethyl)phenyl)boronic acid molecular weight and formula

An In-depth Technical Guide to (2-(Aminomethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a versatile building block in organic synthesis and medicinal chemistry. It details its chemical properties, applications, and a representative experimental protocol for its incorporation into peptides.

Chemical Properties and Identification

This compound is an organic compound featuring a phenyl ring substituted with a boronic acid group and an aminomethyl group. This unique structure allows for a variety of chemical transformations, making it a valuable reagent in the synthesis of complex molecules.

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C7H10BNO2 | [1][2][3][4] |

| Molecular Weight | 150.97 g/mol | [1][2][3][4][5][6] |

| CAS Number | 248274-03-5 | [1][2][3] |

| Monoisotopic Mass | 151.0804587 Da | [1][2] |

| Topological Polar Surface Area | 66.5 Ų | [1][2] |

| Hydrogen Bond Donor Count | 3 | [1][2] |

| Hydrogen Bond Acceptor Count | 3 | [1][2] |

| Rotatable Bond Count | 2 | [1][2] |

Applications in Research and Development

This compound and its derivatives are of significant interest in several areas of chemical and biomedical research.

-

Peptide and Protein Modification: A key application is the functionalization of peptides and proteins.[1][7] The ortho-aminomethyl group is particularly important as it facilitates the binding of saccharides under physiological pH conditions.[1] This property is leveraged in the development of biosensors and for studying carbohydrate-protein interactions.

-

Suzuki-Miyaura Cross-Coupling Reactions: Like other arylboronic acids, this compound is a crucial partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][8][9][10] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of biaryl compounds which are common scaffolds in pharmaceuticals.[2][11]

-

Drug Discovery and Development: Boronic acids are recognized as important pharmacophores in medicinal chemistry.[11][12][13] The ability of the boronic acid moiety to form reversible covalent bonds with diols is exploited in the design of enzyme inhibitors and glucose-responsive drug delivery systems.[6][14][15] For instance, phenylboronic acid derivatives have been explored for insulin delivery systems that release the hormone in response to glucose levels.[14]

-

Bifunctional Catalysis: Aminoboronic acids have shown promise as bifunctional catalysts in organic reactions, such as direct amide formation and aldol reactions.[16]

Experimental Protocol: Functionalization of Peptides

The following is a representative protocol for the solution-phase alkylation of a peptide containing a secondary amine with o-(bromomethyl)phenylboronic acid, a precursor that yields the desired this compound moiety on the peptide. This method is advantageous due to the commercial availability of the precursor and its ability to introduce the critical o-aminomethyl functionality.[1]

Objective: To covalently attach the this compound group to a peptide.

Materials:

-

Peptide with a secondary amine functionality

-

o-(bromomethyl)phenylboronic acid

-

Acetonitrile (MeCN)

-

Water (H₂O)

-

Methanol (MeOH) (if required for solubility)

-

Hünig's base (N,N-Diisopropylethylamine, DIPEA)

-

High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

-

Dissolve the peptide in a 1:1 (v/v) mixture of water and acetonitrile.

-

To this solution, add Hünig's base. If the peptide precipitates, add a small amount of methanol to redissolve it.

-

Add 3.5 equivalents of o-(bromomethyl)phenylboronic acid to the reaction mixture.

-

Allow the reaction to stir overnight at room temperature.

-

The following day, add an additional 3.5 equivalents of o-(bromomethyl)phenylboronic acid and another portion of Hünig's base.

-

Continue to stir the reaction until completion, which can be monitored by a suitable analytical technique (e.g., LC-MS).

-

Upon completion, the modified peptide is purified by preparative HPLC.

-

The fractions containing the purified product are collected, and the solvent is removed, for example, by rotary evaporation followed by lyophilization.[1]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the peptide functionalization protocol described above.

References

- 1. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 2-Aminophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. japsonline.com [japsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nbinno.com [nbinno.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of aminoboronic acids and their applications in bifunctional catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (2-(Aminomethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-(Aminomethyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry and drug development due to the versatile reactivity of its boronic acid moiety.[1][2] A thorough understanding of its solubility is critical for its effective use in synthesis, formulation, and biological applications. This technical guide provides a comprehensive overview of the solubility characteristics of phenylboronic acid derivatives, serving as a proxy for this compound in the absence of specific quantitative data for the title compound. This guide also details a robust experimental protocol for determining solubility and presents key reaction and signaling pathways involving this class of compounds.

Introduction

Boronic acids, and particularly phenylboronic acid derivatives, are pivotal building blocks in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[3] Their utility extends to various biomedical applications, including as enzyme inhibitors, carbohydrate sensors, and as part of drug delivery systems.[4][5] The solubility of these compounds in different solvent systems is a fundamental physicochemical property that dictates their handling, reactivity, and bioavailability. The presence of the aminomethyl group in this compound is expected to influence its polarity and, consequently, its solubility profile compared to the parent phenylboronic acid.[6]

Solubility of Phenylboronic Acid: A Proxy for this compound

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent | Solubility Profile | Reference |

| Dipropyl ether | High | [7][8] |

| Acetone | High | [7][8] |

| 3-Pentanone | High | [7][8] |

| Chloroform | Moderate | [7][8] |

| Methylcyclohexane | Very Low | [7][8] |

| Water | Low (approx. 1.9 g/100 g H₂O at 20°C) | [9][10] |

Note: The qualitative descriptions are based on comparative data from the cited literature.

Generally, phenylboronic acid exhibits good solubility in polar organic solvents like ethers and ketones and low solubility in nonpolar hydrocarbon solvents.[7][8] The introduction of substituents on the phenyl ring is known to significantly affect the solubility of these compounds in both water and organic solvents.[1][10]

Experimental Protocol: Determination of Solubility by the Dynamic Method

A widely used and reliable technique for determining the solubility of boronic acids is the dynamic method. This method involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[6][7][11]

Materials and Apparatus

-

This compound (purified)

-

High-purity anhydrous solvents (e.g., water, methanol, acetone, acetonitrile, toluene)

-

Analytical balance (precision ±0.1 mg)

-

Sealed glass vials or test tubes

-

Magnetic stirrer and stir bars

-

Controlled temperature bath with a programmable temperature ramp (precision ±0.1°C)

-

Luminance probe or turbidity sensor (or visual observation)

-

Calibrated thermometer or thermocouple (precision ±0.1°C)

Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound into a glass vial.

-

Add a precise volume or weight of the desired solvent to achieve a known mole fraction or concentration.

-

Add a small magnetic stir bar and seal the vial tightly to prevent evaporation and moisture contamination.

-

Measurement:

-

Place the sealed vial in the controlled temperature bath.

-

Begin stirring the mixture at a constant, vigorous rate.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C/min).[12]

-

Continuously monitor the turbidity of the solution.

-

-

Data Recording: The temperature at which the last solid particles disappear, resulting in a clear solution, is the solubility temperature for that specific composition.[6]

-

Data Analysis: Repeat the measurement for several different concentrations of the solute in the same solvent to construct a solubility curve (solubility vs. temperature).

Synthesis and Signaling Pathways

Synthesis of this compound

A common synthetic route to this compound involves the palladium-catalyzed cross-coupling of 2-iodoaniline with bis(pinacolato)diboron, followed by further reaction steps.[13]

Caption: A simplified workflow for the synthesis of this compound.

Involvement in Cancer Cell Migration Signaling

Phenylboronic acid has been shown to inhibit the migration of prostate cancer cells by targeting the Rho family of GTP-binding proteins.[14][15] This pathway represents a potential therapeutic target in oncology.

Caption: Phenylboronic acid inhibits key signaling proteins in cancer cell migration.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, the information available for phenylboronic acid and its derivatives provides a strong foundation for researchers. The provided experimental protocol for solubility determination offers a clear path for generating specific data. Furthermore, the understanding of its synthetic pathways and its role in inhibiting cancer cell signaling underscores its importance in drug discovery and development. Future studies should focus on elucidating the precise solubility of this compound in a range of pharmaceutically relevant solvents and buffer systems to further enable its application in medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. 2-Aminophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 14. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Application of Ortho-Aminomethylphenylboronic Acids: A Technical Guide

An in-depth exploration of the synthesis, mechanism of action, and therapeutic potential of ortho-aminomethylphenylboronic acids and their derivatives, with a focus on their role in antifungal and antibacterial drug discovery.

Introduction

The incorporation of boron into medicinal chemistry has led to the discovery of novel therapeutic agents with unique mechanisms of action. Among these, the ortho-aminomethylphenylboronic acid scaffold has emerged as a privileged structure, underpinning the development of drugs and molecular sensors. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this important class of compounds, with a particular focus on the antifungal agent tavaborole (AN-2690) and their potential as β-lactamase inhibitors.

The Rise of a Novel Antifungal: The Discovery of Tavaborole

A significant breakthrough in the application of ortho-aminomethylphenylboronic acids was the discovery of tavaborole, a benzoxaborole derivative. A structure-activity relationship (SAR) investigation aimed at identifying a more effective treatment for onychomycosis, a fungal infection of the nails, led to the identification of 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), later named tavaborole[1]. This boron-containing small molecule demonstrated broad-spectrum antifungal activity and is currently used as a topical treatment for onychomycosis[1][2].

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

Tavaborole exerts its antifungal effect by inhibiting fungal protein synthesis[2][3]. It specifically targets the cytosolic leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching leucine to its corresponding tRNA molecule[2][3]. Tavaborole traps the tRNALeu in the editing site of the LeuRS enzyme, forming a stable adduct and preventing the completion of protein synthesis. This "oxaborole tRNA trapping" (OBORT) mechanism ultimately leads to fungal cell death[4].

Quantitative Data on Biological Activity

The ortho-aminomethylphenylboronic acid scaffold has been investigated against various biological targets. The following tables summarize key quantitative data for tavaborole and a series of boronic acid inhibitors of AmpC β-lactamase.

Table 1: Antifungal Activity of Tavaborole (AN-2690)

| Fungal Species | Minimum Inhibitory Concentration (MIC) in μg/mL |

| Trichophyton rubrum | 0.25 - 1 |

| Trichophyton mentagrophytes | 0.5 - 1 |

| Candida albicans | 0.5 - 2 |

| Aspergillus fumigatus | 1 - 4 |

Data extracted from Baker et al., J. Med. Chem. 2006, 49, 4447-4450.[1]

Table 2: Inhibition of AmpC β-Lactamase by Boronic Acid Derivatives

| Compound | R1 | R2 | Ki (nM) |

| 1 | H | H | 1400 |

| 2 | CH3 | H | 500 |

| 3 | H | CH3 | 800 |

| 4 | OCH3 | H | 1100 |

| 5 | H | OCH3 | 2000 |

| 6 | Cl | H | 400 |

| 7 | H | Cl | 800 |

Data adapted from Tondi et al., Bioorg. Med. Chem. Lett. 2001, 11, 1741-1744.

Experimental Protocols

Synthesis of 2-Aminophenylboronic Acid

A common precursor for many ortho-substituted phenylboronic acids is 2-aminophenylboronic acid. A general method for its synthesis involves the reduction of 2-nitrophenylboronic acid.

Procedure:

-

Dissolve 2-nitrophenylboronic acid (500 mg, 2.99 mmol) in methanol (10 mL).

-

Add 10% Palladium on carbon (Pd/C) (250 mg) to the solution.

-

Stir the reaction mixture under a hydrogen atmosphere at atmospheric pressure for 2 hours.

-

Monitor the reaction for completion.

-

Upon completion, remove the catalyst by filtration through diatomaceous earth.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford 2-aminophenylboronic acid[5].

Synthesis of 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (Tavaborole)

The synthesis of tavaborole can be achieved through a multi-step process starting from 2-bromo-4-fluorotoluene.

Procedure:

-

Lithiation and Borylation: Treat 2-bromo-4-fluorotoluene with n-butyllithium at low temperature, followed by quenching with triisopropyl borate to form the corresponding boronic ester.

-

Hydrolysis: Hydrolyze the boronic ester with aqueous acid to yield 2-methyl-5-fluorophenylboronic acid.

-

Benzylic Bromination: React the boronic acid with N-bromosuccinimide in the presence of a radical initiator to brominate the methyl group, affording 2-(bromomethyl)-5-fluorophenylboronic acid.

-

Cyclization: Treat the bromomethyl derivative with a base to induce intramolecular cyclization, forming the benzoxaborole ring.

-

Purification: Purify the final product, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, by recrystallization or chromatography.

(This is a generalized procedure based on synthetic routes for similar compounds. For the exact, detailed experimental protocol, please refer to Baker, Stephen J., et al. "Discovery of a new boron-containing antifungal agent, 5-fluoro-1, 3-dihydro-1-hydroxy-2, 1-benzoxaborole (AN2690), for the potential treatment of onychomycosis." Journal of medicinal chemistry 49.15 (2006): 4447-4450.)[1]

Saccharide Detection using a Fluorescent Boronic Acid Probe

Ortho-aminomethylphenylboronic acids can be functionalized with fluorophores to create sensors for saccharides. The binding of a saccharide to the boronic acid modulates the fluorescence of the probe.

Experimental Workflow:

-

Probe and Analyte Preparation: Prepare stock solutions of the fluorescent boronic acid probe and the saccharide of interest in an appropriate buffer.

-

Fluorescence Measurement: In a cuvette, add the fluorescent probe solution and measure the initial fluorescence intensity.

-

Titration: Add increasing concentrations of the saccharide solution to the cuvette.

-

Data Acquisition: After each addition, record the fluorescence spectrum.

-

Data Analysis: Plot the change in fluorescence intensity as a function of saccharide concentration to determine the binding affinity.

Drug Discovery and Development Pipeline

The journey of a compound like tavaborole from initial discovery to a clinically approved drug is a long and complex process. This workflow highlights the major stages involved.

Conclusion

Ortho-aminomethylphenylboronic acids represent a versatile and valuable scaffold in medicinal chemistry. The successful development of tavaborole highlights their potential in creating novel antifungal agents with unique mechanisms of action. Furthermore, ongoing research into their activity as inhibitors of other enzymes, such as β-lactamases, suggests that this class of compounds will continue to be a fruitful area for drug discovery and development. The ability to fine-tune their properties through synthetic modification, combined with their capacity for molecular recognition, as demonstrated in saccharide sensing, ensures their continued relevance to researchers, scientists, and drug development professionals.

References

- 1. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tavaborole: first global approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based enhancement of boronic acid-based inhibitors of AmpC beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Unlocking the Potential of Boronic Acids in Biological Systems: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide delves into the core principles of boronic acid chemistry and its burgeoning applications within biological systems. From the fundamental interactions with biomolecules to their use in cutting-edge therapeutics and diagnostics, this document provides a comprehensive overview, complete with detailed experimental protocols and quantitative data, to facilitate further research and development in this exciting field.

Boronic acids, a class of organoboron compounds, have garnered significant attention in medicinal chemistry and chemical biology due to their unique ability to form reversible covalent bonds with diols, a common structural motif in many biological molecules.[1] This characteristic, coupled with their generally low toxicity, has paved the way for their use as enzyme inhibitors, components of biosensors, and as moieties in targeted drug delivery systems and prodrugs.[1][2][3]

Core Principles: The Reversible Covalent Interaction with Diols

The cornerstone of boronic acid chemistry in a biological context is its interaction with 1,2- and 1,3-diols, which are prevalent in saccharides, glycoproteins, and certain neurotransmitters.[4] Boronic acids act as Lewis acids, readily accepting a pair of electrons from the hydroxyl groups of diols to form stable, cyclic boronate esters.[5] This interaction is reversible and pH-dependent, allowing for dynamic and controllable binding.[4]

Reversible interaction of a boronic acid with a cis-diol.

Applications in Drug Development: The Case of Proteasome Inhibition

A prime example of the therapeutic application of boronic acids is in enzyme inhibition. The boronic acid moiety can act as a transition state analog, forming a stable tetrahedral intermediate with key active site residues.[2]

Bortezomib: A Paradigm of Boronic Acid-Based Drug Design

Bortezomib (Velcade®) is a dipeptidyl boronic acid that acts as a potent and reversible inhibitor of the 26S proteasome, a key component of the cellular protein degradation machinery.[6] The boron atom in bortezomib forms a covalent bond with the hydroxyl group of the active site threonine residue in the β5 subunit of the proteasome, effectively blocking its chymotrypsin-like activity.[6][7] This inhibition disrupts the degradation of pro-apoptotic factors, leading to cell cycle arrest and apoptosis in cancer cells.[8] Bortezomib is a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma.[6]

Mechanism of proteasome inhibition by bortezomib.

Boronic Acid-Based Biosensors: Detecting Biomolecules with High Specificity

The specific and reversible binding of boronic acids to diols makes them ideal recognition elements for biosensors.[9] These sensors are designed to detect a wide range of biologically important molecules, including glucose, glycoproteins, and catecholamines like dopamine.[9][10]

Fluorescent Glucose Sensing

A common approach involves conjugating a boronic acid to a fluorophore.[4] In the absence of glucose, the fluorophore's emission may be quenched. Upon binding to glucose, a conformational change occurs, leading to a detectable change in the fluorescence signal.[11] This principle is being actively explored for the development of continuous glucose monitoring systems for individuals with diabetes.[12]

Workflow for a boronic acid-based fluorescent glucose sensor.

Boronic Acid Prodrugs for Targeted Cancer Therapy

Boronic acids are also utilized in the design of prodrugs, which are inactive drug precursors that are converted into their active form at the target site.[13] This strategy enhances the therapeutic index of potent drugs by minimizing off-target toxicity.

Activation by Reactive Oxygen Species (ROS)

Many cancer cells exhibit elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[14] Arylboronic esters can be designed to be stable under normal physiological conditions but are readily oxidized by H₂O₂ in the tumor microenvironment.[15] This oxidation cleaves the carbon-boron bond, releasing the active drug specifically at the tumor site.[8]

Activation of a boronic acid prodrug by ROS.

Quantitative Data Summary

The following tables summarize key quantitative data for the interaction of boronic acids with biological molecules and their therapeutic effects.

Table 1: Binding Constants of Phenylboronic Acid (PBA) with Various Saccharides

| Saccharide | Binding Constant (K) in M⁻¹ |

| D-Fructose | 4370 |

| D-Galactose | 276 |

| D-Glucose | 110 |

| Lactose | 1.6 |

Data sourced from studies on boronic ester formation.[16]

Table 2: IC₅₀ Values of Bortezomib in Various Multiple Myeloma Cell Lines

| Cell Line | IC₅₀ (nM) |

| MM1.S | 9 |

| T-cell ALL (average) | 7.5 (range 2-26) |

| AML (average) | 19 (range 12-23) |

| Primary leukemia cells (average) | 23 (range 10-30) |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of in vitro cell growth.[17][18]

Table 3: Performance of a Boronic Acid-Based Dopamine Biosensor

| Parameter | Value |

| Linear Range | 7.8 to 125 µM |

| Detection Limit | 0.3 µM |

Data from an impedimetric biosensor based on 3-thienyl boronic acid.[10][19]

Experimental Protocols

This section provides detailed methodologies for key experiments involving boronic acids in biological systems.

Protocol 1: Synthesis of Phenylboronic Acid

This protocol describes a common laboratory synthesis of phenylboronic acid from bromobenzene.

Materials:

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Trimethyl borate

-

Sulfuric acid (10% aqueous solution)

-

Toluene

-

Hexane

-

Anhydrous sodium sulfate

-

Standard glassware for Grignard reaction (oven-dried)

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Grignard Reagent Formation: a. In a flame-dried three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. b. Add a small crystal of iodine to activate the magnesium. c. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. The reaction is exothermic and should initiate spontaneously. If not, gentle warming may be required. d. Once the reaction has started, continue the addition of the bromobenzene solution at a rate that maintains a gentle reflux. e. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.

-

Reaction with Trimethyl Borate: a. Cool the Grignard reagent to -78 °C using a dry ice/acetone bath. b. Add a solution of trimethyl borate in anhydrous diethyl ether dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below -60 °C. c. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Hydrolysis and Purification: a. Pour the reaction mixture slowly into a stirred 10% aqueous sulfuric acid solution cooled in an ice bath. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Extract the aqueous layer with diethyl ether. d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. e. Filter and remove the solvent under reduced pressure using a rotary evaporator. f. Recrystallize the crude product from a mixture of toluene and hexane to obtain pure phenylboronic acid.

Protocol 2: Proteasome Activity Assay with Bortezomib

This protocol details the measurement of proteasome activity in cell lysates using a fluorogenic substrate and its inhibition by bortezomib.[1][11]

Materials:

-

Cell line of interest (e.g., multiple myeloma cells)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Proteasome lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA, 2 mM ATP)

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

-

Bortezomib stock solution (in DMSO)

-

96-well black microplates

-

Fluorometric microplate reader

-

Protein concentration assay kit (e.g., BCA or Bradford)

Procedure:

-

Cell Culture and Lysis: a. Culture cells to the desired density. b. Treat cells with various concentrations of bortezomib or vehicle (DMSO) for the desired time. c. Harvest the cells by centrifugation and wash with cold PBS. d. Resuspend the cell pellet in proteasome lysis buffer and lyse the cells (e.g., by sonication or freeze-thaw cycles). e. Centrifuge the lysate to pellet cell debris and collect the supernatant. f. Determine the protein concentration of the cell lysate.

-

Proteasome Activity Measurement: a. In a 96-well black microplate, add a defined amount of protein lysate to each well. b. Add the fluorogenic substrate to each well to a final concentration of, for example, 50 µM. c. Immediately place the plate in a fluorometric microplate reader pre-warmed to 37 °C. d. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) at regular intervals for a set period (e.g., 60 minutes).

-

Data Analysis: a. Calculate the rate of substrate cleavage (proteasome activity) from the linear portion of the fluorescence versus time plot. b. Normalize the activity to the protein concentration. c. Plot the proteasome activity as a function of bortezomib concentration to determine the IC₅₀ value.

Protocol 3: Determination of IC₅₀ Value for Bortezomib

This protocol describes a cell viability assay to determine the half-maximal inhibitory concentration (IC₅₀) of bortezomib.[2][6]

Materials:

-

Multiple myeloma cell lines (e.g., MM.1S)

-

RPMI-1640 medium supplemented with fetal bovine serum and antibiotics

-

Bortezomib

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

96-well clear-bottom microplates

-

Microplate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding: a. Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. b. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

-

Drug Treatment: a. Prepare serial dilutions of bortezomib in complete medium. b. Add 100 µL of the drug solutions (or vehicle control) to the appropriate wells. c. Incubate the plate for 72 hours.

-

Cell Viability Assessment (MTT Assay Example): a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Centrifuge the plate and carefully aspirate the supernatant. c. Add 150 µL of DMSO to each well to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: a. Calculate cell viability as a percentage of the vehicle-treated control. b. Plot the percentage of cell viability against the logarithm of the bortezomib concentration. c. Determine the IC₅₀ value using non-linear regression analysis.

Protocol 4: Fluorescent Sensing of Glucose

This protocol outlines a general procedure for detecting glucose using a boronic acid-based fluorescent probe.[12][20]

Materials:

-

Boronic acid-based fluorescent probe

-

Glucose stock solution

-

Buffer solution (e.g., phosphate buffer at physiological pH)

-

Quartz cuvettes

-

Spectrofluorometer

Procedure:

-

Preparation of Solutions: a. Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO). b. Prepare a stock solution of glucose in the buffer. c. Prepare a working solution of the probe by diluting the stock solution in the buffer.

-

Fluorescence Measurements: a. Place the probe working solution in a quartz cuvette. b. Record the initial fluorescence spectrum of the probe. c. Add increasing concentrations of glucose to the cuvette. d. After each addition, allow the solution to equilibrate and record the fluorescence spectrum.

-

Data Analysis: a. Plot the change in fluorescence intensity at the emission maximum as a function of glucose concentration. b. From this plot, determine the detection limit and the binding constant (Ka) of the probe for glucose.

Protocol 5: Activation of a Boronic Acid Prodrug by ROS

This protocol describes a method to assess the release of a drug from a boronic acid prodrug in the presence of hydrogen peroxide (H₂O₂).[15][21]

Materials:

-

Boronic acid prodrug of a fluorescent drug (e.g., doxorubicin)

-

Hydrogen peroxide (H₂O₂) solution

-

Buffer solution (e.g., PBS)

-

Spectrofluorometer or HPLC with a fluorescence detector

Procedure:

-

Reaction Setup: a. Dissolve the boronic acid prodrug in the buffer to a known concentration. b. Add H₂O₂ to the prodrug solution to initiate the activation. c. Incubate the reaction mixture at 37 °C.

-

Monitoring Drug Release: a. At various time points, take aliquots of the reaction mixture. b. Measure the fluorescence of the released drug using a spectrofluorometer at its characteristic excitation and emission wavelengths. c. Alternatively, analyze the aliquots by HPLC to separate the prodrug from the released drug and quantify the amount of the released drug.

-

Data Analysis: a. Plot the concentration of the released drug as a function of time to determine the release kinetics.

Protocol 6: Fabrication of a Boronic Acid-Based Electrochemical Biosensor for Dopamine

This protocol details the construction and use of an electrochemical biosensor for dopamine detection based on a boronic acid-functionalized polymer-modified electrode.[10][19]

Materials:

-

Working electrode (e.g., glassy carbon electrode)

-

Monomers: 3-thienyl boronic acid and thiophene

-

Electrolyte solution (e.g., PBS)

-

Dopamine standard solutions

-

Potentiostat/galvanostat with electrochemical impedance spectroscopy (EIS) capability

Procedure:

-

Electrode Modification: a. Polish the working electrode to a mirror finish and clean it. b. Perform electropolymerization of the monomers onto the electrode surface by cycling the potential in a solution containing 3-thienyl boronic acid and thiophene. c. Rinse the modified electrode with deionized water.

-

Electrochemical Detection of Dopamine: a. Immerse the modified electrode in the electrolyte solution containing a known concentration of dopamine. b. Perform electrochemical measurements, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), to detect the electrochemical signal of dopamine. c. Alternatively, use EIS to measure the change in impedance upon dopamine binding.

-

Data Analysis: a. Plot the peak current (from CV or DPV) or the change in charge transfer resistance (from EIS) as a function of dopamine concentration. b. Determine the linear range and detection limit of the biosensor.

References

- 1. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ubiqbio.com [ubiqbio.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Development of an electrochemical biosensor for determination of dopamine by gold modified poly(thiophene-3-boronic aci… [ouci.dntb.gov.ua]

- 8. Arylboronate prodrugs of doxorubicin as promising chemotherapy for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Highly sensitive detection of cancer cells with an electrochemical cytosensor based on boronic acid functional polythiophene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proteasome activity assay [bio-protocol.org]

- 12. A study of boronic acid based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrochemical sensing using boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electrochemical detection of dopamine using negatively charged ordered mesoporous carbon (CMK-3) - Analyst (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. ROS-activated anticancer prodrugs: a new strategy for tumor-specific damage - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of (2-(Aminomethyl)phenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing (2-(aminomethyl)phenyl)boronic acid and its derivatives. This protocol is particularly relevant for the synthesis of 2-aminomethylbiphenyls, a structural motif present in various biologically active compounds and advanced materials. The information presented is intended to facilitate the efficient and successful implementation of this valuable carbon-carbon bond-forming reaction in a research and development setting.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[1] It is a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of starting materials. The use of this compound allows for the introduction of a benzylamine moiety ortho to the newly formed biaryl linkage, providing a versatile scaffold for further functionalization in drug discovery and materials science.

A key consideration in the Suzuki-Miyaura coupling of this compound is the reactivity of the aminomethyl group. Research has shown that protection of the amine, typically as a tert-butyloxycarbonyl (Boc) carbamate, can significantly enhance reaction yields and shorten reaction times. This is attributed to the prevention of potential catalyst inhibition or undesired side reactions involving the free amine.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the Suzuki-Miyaura coupling of this compound and its N-Boc protected analog with various aryl halides. These data highlight the impact of the protecting group and the electronic nature of the coupling partners on the reaction outcome.

Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Halides

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 18 | 45 |

| 2 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 18 | 55 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 18 | 62 |

Table 2: Suzuki-Miyaura Coupling of N-Boc-(2-(aminomethyl)phenyl)boronic acid with Aryl Halides

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 2 | 95 |

| 2 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 2 | 98 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 2 | 99 |

| 4 | 4-Iodoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 2 | 96 |

| 5 | 4-Iodobenzonitrile | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 2 | 97 |

Experimental Protocols

The following are general experimental protocols for the Suzuki-Miyaura coupling of N-Boc-(2-(aminomethyl)phenyl)boronic acid with an aryl halide.

General Procedure for Suzuki-Miyaura Coupling

Materials:

-

N-Boc-(2-(aminomethyl)phenyl)boronic acid

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate [K₂CO₃])

-

Solvent system (e.g., Toluene and Water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-(2-(aminomethyl)phenyl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon) three times to ensure an inert atmosphere.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.

-

Add the degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

-

The reaction mixture is heated to reflux (the specific temperature will depend on the solvent system) and stirred vigorously.

-

The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The aqueous layer is separated, and the organic layer is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(N-Boc-aminomethyl)biphenyl product.

Deprotection of the N-Boc Group (if required)

-

The purified N-Boc protected biphenyl product is dissolved in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added to the solution.

-

The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

The solvent and excess acid are removed under reduced pressure.

-

The resulting residue is typically neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: Rho Kinase (ROCK) Inhibitor Synthesis and Action

The 2-aminomethylbiphenyl scaffold is a key structural component in the development of inhibitors for various protein kinases, including Rho-associated coiled-coil containing protein kinase (ROCK). ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton and are implicated in various diseases, including hypertension, cancer, and glaucoma.[1]

Caption: Workflow for the synthesis and development of 2-aminomethylbiphenyl-based ROCK inhibitors.

References

Applications of (2-(Aminomethyl)phenyl)boronic Acid in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Aminomethyl)phenyl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of enzyme inhibitors and targeted drug delivery systems. Its unique structural features, particularly the ortho-aminomethyl group, enhance its binding affinity to biological targets, such as saccharides and the active sites of enzymes. This document provides detailed application notes on its use in the development of novel therapeutics, focusing on CXCR1/2 antagonists and proteasome inhibitors, complete with experimental protocols and pathway diagrams.

Application Note 1: Development of CXCR1/2 Antagonists for Inflammatory Diseases

This compound derivatives have been successfully employed in the discovery of potent antagonists for the chemokine receptors CXCR1 and CXCR2. These receptors are key mediators of inflammatory responses, and their inhibition presents a promising therapeutic strategy for a range of inflammatory diseases.

A notable example is the development of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic acid (SX-517) , a potent, noncompetitive antagonist of both CXCR1 and CXCR2.[1][2] This compound has demonstrated significant anti-inflammatory effects in preclinical models.

Quantitative Data: Structure-Activity Relationship (SAR) of SX-517 Analogs

The development of SX-517 involved the synthesis and evaluation of numerous analogs to establish a clear structure-activity relationship. The inhibitory activity was assessed by measuring the inhibition of CXCL1-stimulated Ca²⁺ flux in human polymorphonuclear cells (PMNs).

| Compound | Structure | IC₅₀ (nM)[3] |

| SX-517 (7) | 38 | |

| Analog 30 | 390 | |

| Analog 43 | 1610 | |

| Analog 20 | 540 |

Table 1: Inhibitory concentration (IC₅₀) values of SX-517 and its analogs against CXCL1-induced Ca²⁺ flux in human PMNs.

Experimental Protocols

1. Synthesis of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (SX-517)

A general synthetic route to SX-517 and its analogs involves the S-alkylation of a 6-mercaptonicotinamide intermediate with an appropriate bromomethylphenylboronic acid derivative.[4]

Materials:

-

6-Mercapto-N-(4-fluorophenyl)nicotinamide

-

2-(Bromomethyl)phenylboronic acid

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a solution of 6-mercapto-N-(4-fluorophenyl)nicotinamide in ethanol, add an aqueous solution of sodium hydroxide.

-

Add a solution of 2-(bromomethyl)phenylboronic acid in ethanol to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and acidify with 1N HCl to a pH of ~4-5.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final compound, SX-517.

2. CXCL1-Induced Calcium Flux Assay in Human Polymorphonuclear Cells (PMNs)

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by the chemokine CXCL1 in PMNs.[5]

Materials:

-

Human Polymorphonuclear Cells (PMNs), freshly isolated

-

Indo-1 AM (calcium indicator dye)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

CXCL1

-

Test compounds (e.g., SX-517) dissolved in DMSO

-

Ionomycin (positive control)

-

EGTA (negative control)

-

Flow cytometer with UV excitation

Procedure:

-

Cell Preparation: Isolate human PMNs from fresh human blood using standard density gradient centrifugation.

-

Dye Loading: Resuspend the isolated PMNs in HBSS at a concentration of 1 x 10⁷ cells/mL. Add Indo-1 AM to a final concentration of 2 µM and Pluronic F-127 to 0.02%. Incubate for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with HBSS to remove extracellular dye and resuspend in fresh HBSS at 1 x 10⁶ cells/mL.

-

Compound Incubation: Aliquot the cell suspension into flow cytometer tubes. Add the test compounds at various concentrations and incubate for 10 minutes at 37°C.

-

Baseline Measurement: Acquire a baseline fluorescence reading on the flow cytometer for 30-60 seconds.

-

Stimulation: Add CXCL1 to a final concentration of 10 nM to stimulate the cells and continue acquiring data for 3-5 minutes.

-

Data Analysis: The change in intracellular calcium is measured as a ratio of the fluorescence emission at ~420 nm (calcium-bound Indo-1) to ~510 nm (calcium-free Indo-1). The IC₅₀ value is calculated by plotting the inhibition of the calcium flux against the concentration of the test compound.

Signaling Pathway Diagram

Caption: CXCR1/2 signaling pathway and inhibition by SX-517.

Application Note 2: Boronic Acids as Proteasome Inhibitors for Cancer Therapy

Boronic acids are a well-established class of proteasome inhibitors, with bortezomib being a clinically approved drug for multiple myeloma.[6] The boronic acid moiety forms a reversible covalent bond with the active site threonine residue of the proteasome, leading to the inhibition of protein degradation. This results in the accumulation of pro-apoptotic proteins and cell cycle regulators, ultimately inducing apoptosis in cancer cells. While specific examples of potent proteasome inhibitors synthesized directly from this compound are less documented in readily available literature, the general principles and pathways are highly relevant to this class of compounds.

The Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome pathway is the primary mechanism for targeted protein degradation in eukaryotic cells. It involves two main steps: the tagging of substrate proteins with ubiquitin and the subsequent degradation of the tagged protein by the 26S proteasome.[1][2][7][8][9]

Experimental Workflow for Screening Proteasome Inhibitors

Caption: Experimental workflow for proteasome inhibitor drug discovery.

Signaling Pathway Diagram

Caption: The Ubiquitin-Proteasome Pathway and its inhibition.

Conclusion

This compound and its derivatives are valuable scaffolds in medicinal chemistry. Their application has led to the development of potent and selective inhibitors for various therapeutic targets. The provided application notes and protocols for CXCR1/2 antagonists and proteasome inhibitors highlight the potential of this chemical moiety in drug discovery. Further exploration of this scaffold is warranted to develop novel therapeutics for a wide range of diseases.

References

- 1. m.youtube.com [m.youtube.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (SX-517): Noncompetitive Boronic Acid Antagonist of CXCR1 and CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. bu.edu [bu.edu]

- 6. benchchem.com [benchchem.com]

- 7. lifeandbiology.com [lifeandbiology.com]